molecular formula C22H23N3O4S B2703078 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]ethanediamide CAS No. 2034465-92-2

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]ethanediamide

Cat. No.: B2703078
CAS No.: 2034465-92-2
M. Wt: 425.5
InChI Key: YSYBZFJYBWBCSQ-UHFFFAOYSA-N
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Description

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]ethanediamide is a complex organic compound that features a combination of benzo[b]thiophene and benzo[d][1,3]dioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]ethanediamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[b]thiophene moiety: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the dimethylaminoethyl group: This step often involves nucleophilic substitution reactions.

    Formation of the benzo[d][1,3]dioxole moiety: This can be synthesized through cyclization reactions involving catechol derivatives.

    Coupling reactions: The final step involves coupling the synthesized intermediates using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[b]thiophene moiety.

    Reduction: Reduction reactions could target the oxalamide linkage.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Synthetic intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological assays: Used in assays to study enzyme interactions or receptor binding.

Medicine

    Pharmacological studies:

Industry

    Material science: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound may interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets could include receptors, enzymes, or ion channels, and the pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(benzo[b]thiophen-3-yl)-2-(methylamino)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide
  • N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(benzo[d][1,3]dioxol-4-ylmethyl)oxalamide

Uniqueness

The unique combination of benzo[b]thiophene and benzo[d][1,3]dioxole moieties, along with the specific substitution pattern, may confer distinct pharmacological properties, such as higher binding affinity or selectivity for certain biological targets.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-25(2)17(16-12-30-20-6-4-3-5-15(16)20)11-24-22(27)21(26)23-10-14-7-8-18-19(9-14)29-13-28-18/h3-9,12,17H,10-11,13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYBZFJYBWBCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2)C3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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